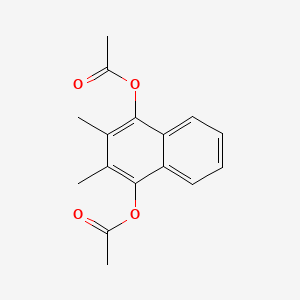

2,3-Dimethyl-1,4-naphthalenediol diacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77502-18-2 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

(4-acetyloxy-2,3-dimethylnaphthalen-1-yl) acetate |

InChI |

InChI=1S/C16H16O4/c1-9-10(2)16(20-12(4)18)14-8-6-5-7-13(14)15(9)19-11(3)17/h5-8H,1-4H3 |

InChI Key |

VSRIGQPGMBVZBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dimethyl 1,4 Naphthalenediol Diacetate

Reactions of Acetate (B1210297) Functionalities

The two acetate groups in 2,3-dimethyl-1,4-naphthalenediol diacetate are key functional handles that can be selectively manipulated to unmask the corresponding hydroxyl groups. This deacetylation is often a prerequisite for further functionalization of the naphthalenediol scaffold.

Selective Deacetylation Pathways

The hydrolysis of the acetate esters in this compound can be achieved through several chemical and enzymatic pathways. The choice of method can allow for either complete or selective removal of the acetyl groups.

Chemical deacetylation is commonly performed under basic or acidic conditions. However, achieving selectivity can be challenging. A milder and more selective approach involves the use of specific reagent systems. For instance, a protocol utilizing trimethylsilyl (B98337) iodide (Me3SI) in the presence of an additive like potassium permanganate (B83412) (KMnO4) has been developed for the chemoselective deprotection of acetyl groups under ambient conditions. This method is known to tolerate a wide range of other sensitive functional groups.

Enzymatic hydrolysis offers a high degree of selectivity. Lipases, such as Amano lipase (B570770) from Pseudomonas fluorescens, have demonstrated the ability to perform regioselective hydrolysis of aryl naphthalene (B1677914) diacetates. acs.org While Candida cylindracea lipase (CCL) and porcine pancreatic lipase (PPL) may be ineffective, Amano lipase can selectively hydrolyze one of the two acetate groups to yield the corresponding monoacetate. acs.org The specific reaction conditions, including the enzyme, solvent, and temperature, can be optimized to control the extent of deacetylation.

| Method | Reagents/Enzyme | Key Features |

| Chemical | Me3SI, KMnO4, MeOH | Mild, chemoselective, tolerates sensitive functional groups. rsc.org |

| Enzymatic | Amano Lipase (AK) | Regioselective hydrolysis to monoacetate. acs.org |

Aromatic Ring Reactivity and Substituent Effects

The aromatic rings of the naphthalene core are susceptible to a range of transformations, with the reactivity being significantly influenced by the existing substituents. The two methyl groups at the 2- and 3-positions are electron-donating and thus activating, while the two acetate groups at the 1- and 4-positions are electron-withdrawing and deactivating.

Oxidative Transformations and Radical Intermediates

Naphthalenediols and their derivatives are susceptible to oxidation. The diacetate serves as a protected form of the naphthalenediol, which can be oxidized to the corresponding naphthoquinone under appropriate conditions. The oxidation of naphthalene itself can proceed through the formation of a radical cation intermediate. rsc.org For instance, ceric ammonium (B1175870) sulfate (B86663) can oxidize naphthalene to 1,4-naphthoquinone (B94277), with the reaction proceeding through a naphthalene radical cation. rsc.org The oxidation of naphthalene initiated by hydroxyl radicals in the atmosphere also involves the formation of radical intermediates. rsc.orgacs.org The presence of the methyl and acetate groups on the this compound will influence the stability of any radical intermediates and thus the course of the oxidation reaction. A manganese(IV)-bis(hydroxo) complex has been shown to oxidize naphthalene to 1,4-naphthoquinone in the presence of an acid, with the reaction proposed to proceed via a rate-determining electron transfer to form a naphthalene radical cation. nih.govnih.gov

Dearomatization Reactions and Dihydroxylation Processes

Dearomatization reactions transform the flat aromatic ring into a three-dimensional structure, providing access to valuable synthetic intermediates. Naphthalene derivatives can undergo dearomatization through various methods, including oxidation. A biomimetic iron catalyst has been used for the syn-dihydroxylation of naphthalenes with hydrogen peroxide, mimicking the action of naphthalene dioxygenase. acs.org This method has been successfully applied to diacetate-substituted naphthalenes, leading to the formation of the corresponding tetraols. acs.org The initial dihydroxylation of one of the aromatic rings can be followed by a second dihydroxylation of the newly formed double bond. acs.org Catalytic asymmetric dearomatization (CADA) reactions of naphthalenes provide a route to enantiomerically enriched polycyclic compounds. rsc.org Photoredox catalysis has also been employed for the intermolecular hydroalkylative dearomatization of naphthalenes. researchgate.net

| Reaction | Reagents/Catalyst | Product Type |

| syn-Dihydroxylation | Iron catalyst, H2O2 | Tetraol acs.org |

| Asymmetric Dearomatization | Chiral dirhodium carboxylate | Polycyclic compounds rsc.org |

| Hydroalkylative Dearomatization | Organic photocatalyst, α-amino acids | 1,2-Dihydronaphthalenes researchgate.net |

Cross-Coupling and Functionalization Reactions of Naphthalenediol Scaffolds

Following deacetylation, the resulting 2,3-dimethyl-1,4-naphthalenediol can be further functionalized through cross-coupling reactions. The hydroxyl groups can be converted into triflates (OTf), which are excellent leaving groups for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds, can be used to couple the naphthalenediol bis(triflate) with various boronic acids. researchgate.net The site-selectivity of such reactions on bis(triflate) derivatives can be influenced by steric and electronic factors. researchgate.netnih.gov For example, the Suzuki-Miyaura homocoupling of naphthyl triflates has been achieved using bis(pinacolato)diboron (B136004) and a palladium catalyst. nih.gov

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction could be applied to the naphthalenediol bis(triflate) to introduce amine functionalities. The choice of palladium catalyst and ligands is crucial for the success of these cross-coupling reactions. wikipedia.org

| Reaction | Coupling Partners | Key Features |

| Suzuki-Miyaura | Naphthalenediol bis(triflate), Boronic acid | Forms C-C bonds; site-selectivity is important. researchgate.net |

| Buchwald-Hartwig | Naphthalenediol bis(triflate), Amine | Forms C-N bonds; requires a suitable palladium catalyst and ligand system. wikipedia.org |

Influence of Peri-Strain on Reactivity in Substituted Naphthalenes

The reactivity of substituted naphthalenes is significantly influenced by steric and electronic effects, with a notable phenomenon being the "peri-strain." This strain arises from the steric repulsion between substituents located at the 1 and 8 positions (peri-positions) of the naphthalene ring system. The close proximity of these positions, with a natural distance of approximately 2.5 Å, can lead to considerable steric hindrance, forcing substituents into close contact and causing distortion of the naphthalene backbone. st-andrews.ac.uk This distortion, in turn, can profoundly impact the molecule's reactivity, bonding, and even its photophysical properties. st-andrews.ac.ukmdpi.com

In the context of this compound, while the primary substituents are not in the peri-positions, the principles of peri-strain are crucial for understanding the broader reactivity patterns in polysubstituted naphthalenes. The introduction of bulky groups at the peri-positions can lead to both in-plane and out-of-plane distortions of the aromatic ring. nih.gov These distortions can activate the naphthalene framework non-electronically, making it more susceptible to certain chemical transformations. nih.gov

Research on 1,8-disubstituted naphthalenes has demonstrated that steric repulsion between peri-substituents can affect bond angles, bond lengths, and interatomic distances. nih.gov For instance, a study on 1,8-bis(bromomethyl)naphthalene (B51720) revealed a significant vertical distortion, disturbing the coplanarity of the naphthalene ring. nih.gov Such distortions can store substantial strain energy within the molecule, akin to a compressed spring, which can then influence the molecule's propensity to undergo reactions that relieve this strain. st-andrews.ac.uk

The effects of peri-strain are not limited to steric repulsion. There can also be attractive interactions between peri-substituents, leading to the formation of a direct bond between them to achieve a more relaxed geometry. st-andrews.ac.uk The nature of the peri-substituents dictates whether the interaction is repulsive or attractive. For example, the presence of a nitrogen atom and a carbonyl group in the peri-positions can lead to an attractive interaction. mdpi.com

The influence of peri-strain on reactivity can be observed in various reactions. For example, in the synthesis of highly substituted naphthaldehydes, the peri-effect has been shown to influence the selectivity of demethylation reactions. kiku.dk Steric hindrance due to the peri-effect can force a carbocation formed during a reaction out of plane with the aromatic core, thereby affecting the reaction's outcome. kiku.dk

Furthermore, the distortion of the naphthalene ring due to peri-strain can impact the molecule's electronic properties. Co-planarity between substituents and the naphthalene ring is often favored for optimal resonance interactions. mdpi.com Peri-interactions can force these groups to twist out of the plane in the ground state, which can alter the molecule's intramolecular charge transfer characteristics in the excited state and, consequently, its fluorescence properties. mdpi.com

While this compound does not itself possess peri-substituents, understanding the principles of peri-strain is essential for predicting its reactivity in more complex synthetic schemes where further substitutions might occur at the peri-positions. The introduction of any group at the 1 or 8 position could induce strain, thereby modifying the reactivity of the entire naphthalene system, including the acetate and methyl groups at the 2, 3, and 4 positions.

Spectroscopic Characterization and Advanced Analytical Techniques in the Study of 2,3 Dimethyl 1,4 Naphthalenediol Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2,3-Dimethyl-1,4-naphthalenediol diacetate, offering profound insights into its proton and carbon framework.

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methyl protons, and the acetate (B1210297) protons. The integration of these signals reveals the relative number of protons in each unique environment, while their splitting patterns (multiplicity) offer insights into the connectivity of adjacent protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | ~7.5-8.0 | m | - | 4H |

| Methyl-H (Naphthalene) | ~2.2-2.4 | s | - | 6H |

| Methyl-H (Acetate) | ~2.1-2.3 | s | - | 6H |

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum displays signals for each unique carbon atom, with their chemical shifts indicating the type of carbon (e.g., aromatic, methyl, carbonyl). This technique is instrumental in confirming the number and types of carbon atoms present, solidifying the structural assignment.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168-170 |

| Aromatic C-O | ~140-150 |

| Aromatic C-C (quaternary) | ~125-135 |

| Aromatic C-H | ~120-130 |

| Methyl (Naphthalene) | ~15-20 |

| Methyl (Acetate) | ~20-25 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The FT-IR spectrum of this compound will prominently feature a strong absorption band characteristic of the carbonyl (C=O) stretching of the acetate groups. Additionally, C-O stretching vibrations and aromatic C=C stretching bands will be observed, confirming the presence of the ester and naphthalene moieties.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1760-1740 |

| C-O (Ester) | Stretching | ~1250-1000 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-H (Methyl) | Stretching | ~2950-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system in this compound contains conjugated π-systems, which absorb UV light, promoting electrons to higher energy orbitals. The UV-Vis spectrum will exhibit characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substitution pattern on the naphthalene core. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Furthermore, by subjecting the molecule to fragmentation, mass spectrometry can reveal characteristic fragmentation patterns. arkat-usa.org The analysis of these fragments provides valuable information about the molecule's structure and the stability of its different components. Common fragmentation pathways for this compound would likely involve the loss of the acetate groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. Unlike standard mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This high level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₆H₁₆O₄. By comparing the experimentally measured mass from an HRMS instrument with the calculated theoretical mass, researchers can confirm the elemental composition with a high degree of certainty. A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct identification of the compound.

In a hypothetical HRMS analysis of this compound, the instrument would be calibrated to ensure high accuracy. The compound would be introduced into the mass spectrometer, and the data would be analyzed to find the peak corresponding to the molecular ion. The table below illustrates the type of data that would be obtained in such an analysis.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆O₄ |

| Theoretical Monoisotopic Mass | 272.1049 u |

| Hypothetical Measured Mass | 272.1052 u |

| Mass Error | 1.1 ppm |

This level of precision effectively rules out other potential elemental formulas that might have a similar nominal mass, thus confirming the identity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing compounds that are polar and thermally labile. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For a compound like this compound, ESI-MS would typically be performed in positive ion mode. Due to the presence of oxygen atoms, the molecule can be readily protonated or form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The detection of these adducts can provide additional confirmation of the molecular weight of the compound.

A tandem mass spectrometry (MS/MS) experiment can also be performed, where the molecular ion or a specific adduct is selected and then fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, fragmentation would likely involve the loss of the acetyl groups.

Below is a hypothetical representation of the data that might be obtained from an ESI-MS analysis of this compound.

| Ion | Description | Theoretical m/z |

| [M+H]⁺ | Protonated Molecule | 273.1121 |

| [M+Na]⁺ | Sodium Adduct | 295.0941 |

| [M+K]⁺ | Potassium Adduct | 311.0680 |

| [M-CH₂CO+H]⁺ | Loss of a ketene group | 231.1016 |

| [M-2(CH₂CO)+H]⁺ | Loss of two ketene groups | 189.0910 |

The observation of these characteristic ions in the mass spectrum would provide strong evidence for the structure of this compound. The combination of HRMS and ESI-MS provides a comprehensive and robust characterization of the compound, ensuring its unambiguous identification.

Computational Chemistry and Theoretical Studies of 2,3 Dimethyl 1,4 Naphthalenediol Diacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are often difficult or impossible to measure directly. For 2,3-Dimethyl-1,4-naphthalenediol diacetate, these methods can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and its susceptibility to chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be employed to find the lowest energy conformation (optimized geometry).

The calculations would reveal key structural parameters. The naphthalene (B1677914) core is expected to be largely planar, but the acetate (B1210297) and methyl substituents will introduce some steric strain. The orientation of the two acetate groups relative to the naphthalene ring is a key conformational feature. DFT can predict the bond lengths, bond angles, and dihedral angles that define this stable structure. For instance, studies on related dimethylnaphthalene (DMN) isomers show that the positions of the methyl groups significantly influence the electronic properties. nih.gov

Electronic properties such as dipole moment, polarizability, and the distribution of atomic charges can also be determined. The presence of four electronegative oxygen atoms in the diacetate groups will lead to a significant dipole moment and create regions of localized negative charge. The methyl groups, being electron-donating, will slightly increase the electron density in the naphthalene ring.

Table 1: Predicted Structural and Electronic Properties of Naphthalene Derivatives from DFT Studies

| Property | Naphthalene | 2,3-Dimethylnaphthalene (B165509) | 1,4-Naphthalenediol | This compound (Predicted) |

|---|---|---|---|---|

| Planarity | Planar | Near-planar | Near-planar with OH orientation | Naphthalene core near-planar, acetate groups out-of-plane |

| Symmetry | D2h | C2h | C2v (depending on OH orientation) | Lower symmetry (e.g., C2 or Cs) |

| Dipole Moment | 0 D | Small, non-zero | Significant | Significant |

| Key Feature | Aromatic core | Electron-donating methyl groups | H-bonding potential | Steric hindrance and electron-withdrawing acetate groups |

This table is illustrative and contains predicted properties for this compound based on principles of computational chemistry and data from related molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. samipubco.com A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich dimethyl-substituted naphthalene ring. The electron-donating methyl groups raise the energy of the HOMO compared to unsubstituted naphthalene. Conversely, the electron-withdrawing acetate groups are expected to lower the energy of the LUMO, which will likely have significant character on the carbonyl carbons and the naphthalene ring. The net effect on the HOMO-LUMO gap would require specific calculation, but the presence of both donating and withdrawing groups suggests a complex interplay that governs its reactivity. This analysis helps identify which parts of the molecule are most likely to be involved in electron transfer during a reaction. researchgate.net

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Naphthalene and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Implication for Reactivity |

|---|---|---|---|---|

| Naphthalene samipubco.com | -6.13 | -1.38 | 4.75 | High stability, moderate reactivity |

| Naphthoquinone scispace.com | -7.21 | -3.89 | 3.32 | More reactive, better electron acceptor |

| 2,3-Dimethylnaphthalene | Higher than Naphthalene | Similar to Naphthalene | Likely smaller than Naphthalene | More nucleophilic than naphthalene |

Note: Values are illustrative and can vary significantly with the computational method and basis set used. Predicted values are based on substituent effects.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is plotted on a surface of constant electron density, with colors indicating the electrostatic potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate, near-neutral potentials. libretexts.org

For this compound, the MEP map would be expected to show distinct regions of charge localization. researchgate.net

Negative Regions (Red): The most intense negative potential would be localized around the carbonyl oxygen atoms of the two acetate groups. These sites are the most likely points for electrophilic attack or for coordinating with positive ions.

Positive Regions (Blue): Regions of positive potential would likely be found around the hydrogen atoms of the methyl groups.

Neutral/π-System Regions (Green/Yellow): The surface above and below the planar naphthalene ring system would exhibit a less negative potential than the carbonyl oxygens but would still represent an area of π-electron density, making it susceptible to certain electrophilic interactions.

The MEP map is invaluable for understanding intermolecular interactions and predicting the sites where a molecule is most likely to react. wolfram.com

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). acs.org It is a key thermochemical parameter for predicting the likelihood of radical reactions. Hydrogen Atom Transfer (HAT) is a common reaction mechanism for antioxidants and in many biological and industrial processes, and its feasibility is directly related to the BDE of the bond from which the hydrogen is abstracted.

In the precursor molecule, 2,3-Dimethyl-1,4-naphthalenediol, the O-H bonds would be the most relevant for HAT. The BDE of O-H bonds in substituted phenols and naphthols is well-studied, with typical values ranging from 80-90 kcal/mol. acs.orgmdpi.com However, in this compound, the hydroxyl hydrogens have been replaced by acetyl groups. This fundamentally changes the molecule's reactivity in the context of HAT.

The primary sites for potential HAT in the diacetate would be the C-H bonds of the two methyl groups. Computational DFT methods can be used to calculate the BDE for these C-H bonds. The abstraction of a hydrogen atom from a methyl group would form a benzylic-type radical, which is stabilized by resonance with the naphthalene ring system. This stabilization would lower the BDE of the methyl C-H bonds compared to a non-aromatic system, making them potential sites for radical-initiated reactions. The BDE calculations would thus be crucial for assessing the compound's stability towards oxidative degradation initiated by radical species.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire potential energy surface for a reaction. This allows for the determination of activation barriers, which control the reaction rate, and the identification of stable intermediates.

For this compound, a key reaction that could be studied computationally is its hydrolysis back to 2,3-Dimethyl-1,4-naphthalenediol and acetic acid. This reaction can be catalyzed by acid or base. Computational modeling could:

Model the reaction pathway: Trace the step-by-step process, including the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the acetate group.

Determine the role of a catalyst: Show how an acid (by protonating the carbonyl oxygen) or a base (by providing a stronger nucleophile, OH⁻) lowers the activation energy barrier, thereby speeding up the reaction.

Such studies provide a detailed, molecular-level understanding of why and how a reaction occurs, which is essential for controlling reaction outcomes in synthesis or understanding degradation pathways.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Naphthalene Derivatives (excluding pharmacological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a compound and a specific property or activity. sips.org.in While often used in drug discovery to predict pharmacological activity, QSAR can also be applied to predict physicochemical properties like solubility, boiling point, or chemical reactivity, without any biological context. researchgate.netmdpi.com

For a series of naphthalene derivatives, including this compound, a QSAR study would involve:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies. slideshare.net

Steric: Molecular volume, surface area, shape indices (e.g., Taft's steric parameter, Es). sips.org.in

Hydrophobic: The logarithm of the partition coefficient (logP), which measures how the compound distributes between an oily (n-octanol) and an aqueous phase. sips.org.in

Topological: Indices that describe the connectivity of atoms in the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of these descriptors with the property of interest (e.g., solubility in a particular solvent).

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

By developing a QSAR model for a set of related naphthalene derivatives, it would be possible to predict the physicochemical properties of new or untested compounds like this compound based solely on its calculated descriptors.

Table 3: Common Descriptors Used in QSAR Studies of Naphthalene Derivatives

| Descriptor Category | Specific Descriptor Example | Property It Represents |

|---|---|---|

| Hydrophobic | clogP (calculated logP) | Lipophilicity, membrane permeability |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Connectivity Indices | Molecular size and branching |

Conformational Analysis and Stereochemical Insights

The conformational landscape and stereochemical properties of this compound are dictated by the rotational freedom of the two acetate groups and the steric and electronic influences imposed by the methyl substituents on the naphthalene core. While specific computational and experimental studies on this molecule are not extensively available in the current literature, a detailed understanding can be constructed from fundamental principles of stereochemistry and conformational analysis of substituted aromatic systems.

The primary determinants of the molecule's three-dimensional structure are the dihedral angles associated with the rotation around the C(aryl)-O bonds and the O-C(carbonyl) bonds of the two acetate groups. These rotations give rise to various conformers with different spatial arrangements and, consequently, different potential energies.

Rotational Isomerism of the Acetate Groups:

The orientation of the acetate groups relative to the naphthalene ring is a key conformational feature. The rotation around the C1-O and C4-O bonds determines the disposition of the acetyl groups. Due to steric hindrance between the carbonyl oxygen of the acetate groups and the adjacent methyl groups, as well as the naphthalene ring itself, it is anticipated that the acetate groups will not be freely rotating.

Theoretical studies on similar substituted aromatic esters suggest that the planar arrangement, where the acetyl group is coplanar with the aromatic ring, is often the most stable conformation due to favorable resonance interactions. However, in this compound, the presence of the 2,3-dimethyl substituents introduces significant steric strain. This steric crowding likely forces the acetate groups out of the plane of the naphthalene ring to achieve a lower energy conformation.

Computational models of analogous systems indicate that the potential energy surface for the rotation of an acetate group on an aromatic ring is characterized by distinct energy minima and maxima. The barriers to rotation are influenced by the nature of the adjacent substituents. Electron-donating groups, such as methyl groups, can influence the electronic environment of the aromatic ring and, in turn, affect the rotational barriers of the neighboring acetate groups.

Influence of Methyl Substituents:

The methyl groups at the C2 and C3 positions play a crucial stereochemical role. Their presence introduces a chiral plane, and the molecule can exist as different stereoisomers if the substitution pattern is asymmetric. In this case, with identical methyl and acetate groups, the molecule possesses a C2 axis of symmetry in its most stable, planar-aromatic-ring conformation, rendering it achiral.

However, the steric bulk of the methyl groups significantly influences the preferred orientation of the diacetate groups. The methyl groups can restrict the rotation of the acetate groups, leading to a more defined set of low-energy conformers. It is plausible that the acetate groups will adopt a staggered conformation relative to the methyl groups to minimize van der Waals repulsions.

Hypothetical Conformational Preferences:

Based on general principles, several key conformational arrangements can be postulated for this compound. The relative energies of these conformers would be determined by a balance of steric repulsion and electronic stabilization.

A plausible low-energy conformation would involve the two acetate groups oriented in an anti-periplanar fashion with respect to each other, minimizing dipole-dipole repulsions. Furthermore, the acetyl groups would likely be twisted out of the naphthalene plane to alleviate steric clashes with the adjacent methyl groups.

To provide a more quantitative insight, a hypothetical conformational analysis can be summarized in the following table, outlining the key dihedral angles and their expected impact on the relative stability of the conformers.

| Conformer | Dihedral Angle (C2-C1-O-C=O) | Dihedral Angle (C3-C4-O-C=O) | Expected Relative Energy | Key Interactions |

| Syn-planar | ~0° | ~0° | High | Severe steric clash between carbonyls and methyl groups. |

| Anti-planar | ~180° | ~180° | Moderate | Reduced steric clash compared to syn-planar, but still some interaction with the naphthalene ring. |

| Syn-twisted | ~45-60° | ~45-60° | Low | Minimized steric interactions between acetate and methyl groups. Favorable staggered arrangement. |

| Anti-twisted | ~120-150° | ~120-150° | Lowest | Optimal balance of minimized steric hindrance and reduced dipole-dipole repulsion. |

Advanced Applications of Naphthalenediol Derivatives in Chemical Sciences

Role as Building Blocks in Organic Synthesis

2,3-Dimethyl-1,4-naphthalenediol diacetate is a compound of interest in the fields of organic synthesis and medicinal chemistry. evitachem.com Its structural framework, featuring a naphthalene (B1677914) core with strategically placed methyl and acetate (B1210297) groups, offers enhanced solubility and reactivity, making it a valuable precursor. evitachem.com The diacetate can be synthesized from its parent compound, 2,3-dimethyl-1,4-naphthalenediol. The hydroxyl groups of the precursor, 2,3-dihydroxynaphthalene (B165439) (2,3-DHN), are known to undergo a variety of chemical transformations, including esterification, oxidation, and substitution, to yield a wide array of derivatives. chemodex.com This versatility allows for the integration of the 2,3-dimethylnaphthalene (B165509) moiety into more complex molecular architectures.

Dihydroxynaphthalene derivatives, in general, are significant intermediates in the synthesis of dyes and can act as monomers in the preparation of polymers like polyesters and polynapthooxazines. Fungi are a rich source of natural products derived from the 1,8-dihydroxynaphthalene polyketide pathway, which exhibit a broad spectrum of biological activities. nih.gov The synthesis of such bioactive natural products often involves the use of dihydroxynaphthalene building blocks. researchgate.net For instance, Dieckmann-type cyclization reactions have been utilized in the synthesis of alkyl-substituted naphthoquinones and naphthalenes, which are precursors to various naphthalene-based natural products. nih.gov

The table below summarizes key reactions involving naphthalenediol derivatives, highlighting their role as versatile building blocks.

| Precursor | Reagents/Conditions | Product Type | Application |

| 2,3-Dihydroxynaphthalene | Molybdenum(VI) complexes | Metal Complexes | Catalysis, Materials Science |

| 2,3-Dihydroxynaphthalene | Cu(I)-bisoxazoline complex | Poly(2,3-dihydroxy-1,4-naphthylene) | Chiral Polymers |

| Nitrophthalodinitriles | 2,3-Dihydroxynaphthalene | Phthalocyanine Analogues | Dyes, Functional Materials |

| 2,3-Dihydroxynaphthalene | Strong acid | Dinaphthofuran-6-ol | Heterocyclic Synthesis |

Development of Functional Materials and Sensing Platforms

The adaptable nature of the naphthalenediol scaffold lends itself to the creation of a diverse range of functional materials.

Photoresist Materials Development

While direct applications of this compound in photoresist technology are not extensively documented, the broader class of naphthalenediol derivatives has been explored in this context. For example, 1,5-dihydroxynaphthalene (B47172) has been used as a component in photoresist compositions. This suggests that the dihydroxy naphthalene skeleton can be a valuable component in the formulation of photolithographic materials. The incorporation of such aromatic diols can influence the dissolution properties and thermal stability of the photoresist polymer, which are critical parameters for high-resolution patterning.

Applications in Optoelectronic Devices and Solar Cells

Naphthalene-based compounds are integral to the development of organic electronic and optoelectronic devices. mdpi.com Specifically, conjugated polymers incorporating naphthalene diimide (NDI) units are recognized for their high electron mobilities and tunable absorption properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics. researchgate.netrsc.org NDI-based polymers have been successfully employed as cathode interlayers in polymer solar cells, enhancing their power conversion efficiency. psecommunity.orgmdpi.com

Furthermore, copolymers based on 1,4-naphthalene have been designed and synthesized for use in organic light-emitting diodes (OLEDs). mdpi.com The strategic selection of comonomers allows for the tuning of the emission color and device performance. By incorporating non-planar structural geometries, it is possible to create twisted polymer backbones that reduce molecular aggregation and minimize fluorescence quenching, a critical factor in OLED efficiency. mdpi.com The 2,3-dimethyl-1,4-naphthalenediol moiety, with its specific substitution pattern, could potentially be integrated into such polymer systems to modulate their electronic and morphological properties for optimized device performance.

Metal Ligands and Complexation Chemistry

The precursor to the title compound, 2,3-dihydroxynaphthalene, demonstrates significant potential as a ligand in coordination chemistry. As a catechol-like structure, it can act as a metal chelator. chemodex.com Research has shown that 2,3-dihydroxynaphthalene can be used to construct coordination polymers and metal-organic frameworks (MOFs). For instance, germanium derivatives based on 2,3-dihydroxynaphthalene and N,N'-bidentate ligands have been synthesized and characterized. nih.govrsc.org In these complexes, the highest occupied molecular orbital (HOMO) is primarily located on the naphthalene fragment, while the lowest unoccupied molecular orbital (LUMO) resides on the N,N'-ligands. nih.govrsc.org This electronic structure leads to interesting redox properties and the potential for creating materials with narrow HOMO-LUMO gaps. nih.govrsc.org

The crystal structure of a germanium complex with 2,3-dihydroxynaphthalene and 1,10-phenanthroline (B135089) reveals a layered supramolecular arrangement driven by π-stacking interactions. nih.govrsc.org Such organized structures are promising for the development of new functional materials. Given that this compound can be readily hydrolyzed to the corresponding diol, it serves as a viable precursor for the in-situ generation of these active ligands for the formation of metal complexes and MOFs. The broader family of naphthalenediimides has also been extensively used to construct MOFs with applications in gas storage, catalysis, and sensing. sci-hub.sersc.org

Supramolecular Chemistry and Molecular Recognition

The principles of supramolecular chemistry and molecular recognition can be effectively applied to naphthalenediol derivatives. The planar and aromatic nature of the naphthalene core, combined with the hydrogen-bonding capabilities of the hydroxyl groups (in the diol form), facilitates the formation of well-defined, non-covalent assemblies.

Research on 1,8-dihydroxy naphthalene has shown its utility as a building block for the self-assembly of stable host-guest complexes with boronic acids and 4,4'-bipyridine. mdpi.comchemscene.com These assemblies are held together by dative covalent N→B bonds and are capable of encapsulating aromatic hydrocarbon guests through π-π stacking interactions. mdpi.comchemscene.com

Similarly, the germanium complexes of 2,3-dihydroxynaphthalene form supramolecular layered structures in the solid state. nih.govrsc.org These layers are composed of alternating electron-donating (naphthalene) and electron-accepting (N,N'-bidentate ligand) components, creating a donor-acceptor architecture. nih.govrsc.org This type of organization is of great interest for creating materials with unique electronic and photophysical properties. While specific studies on the supramolecular chemistry of this compound are limited, the behavior of its de-acetylated precursor and other isomers strongly suggests its potential in designing new supramolecular systems and host-guest assemblies.

Precursors for Polycyclic Aromatic Hydrocarbons (e.g., Pyrenes, Dioxapyrenes)

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest in materials science due to their unique electronic and photophysical properties. Naphthalene derivatives serve as valuable starting materials for the synthesis of larger, more complex PAHs. One common strategy for extending the π-system of aromatic compounds is the Diels-Alder reaction.

For instance, 1,4-naphthoquinone (B94277) and its derivatives are effective dienophiles in [4+2] cycloaddition reactions. nih.gov The reaction of 2,3-dimethyl-1,3-butadiene (B165502) with 1,4-naphthoquinone derivatives leads to the formation of highly functionalized anthraquinone (B42736) derivatives. nih.gov It is plausible that 2,3-dimethyl-1,4-naphthoquinone, which can be derived from this compound through hydrolysis and oxidation, could undergo a Diels-Alder reaction with a suitable diene, followed by aromatization, to yield a pyrene (B120774) skeleton.

Another relevant example is the synthesis of 2,4,7,9-tetramethyl-1,6-dithiapyrene from a mixture of 2,6- and 2,7-dimethylnaphthalene. psecommunity.org This synthesis proceeds through a 1,5-dibromo-2,6-dimethylnaphthalene (B3028399) intermediate, demonstrating a pathway from a substituted naphthalene to a larger, heteroatom-containing PAH. psecommunity.org These examples highlight the potential of this compound as a precursor for the synthesis of pyrenes, dioxapyrenes, and other extended polycyclic aromatic systems.

The following table outlines plausible synthetic transformations from naphthalene derivatives to larger PAHs.

| Starting Material | Key Reaction | Product Class |

| 2,3-Dimethyl-1,4-naphthoquinone | Diels-Alder with diene, then aromatization | Pyrene derivative |

| 2,6-Dimethylnaphthalene | Bromination, lithiation, coupling, cyclization | Dithiapyrene derivative |

| 1,4-Naphthoquinone | Hetero-Diels-Alder reaction | Thiopyrano[2,3-d]thiazole derivative |

Biomimetic Approaches and Bioinspired Chemical Transformations Involving Naphthalenediol Frameworks

Modeling Enzymatic Dihydroxylation of Arenes (e.g., Naphthalene (B1677914) 1,2-Dioxygenase Models)

The enzymatic dihydroxylation of aromatic compounds is a key biological process for their degradation. rsc.org Naphthalene 1,2-dioxygenase (NDO) is a well-characterized, non-heme iron enzyme that catalyzes the cis-dihydroxylation of naphthalene to produce cis-(1R,2S)-1,2-dihydro-1,2-naphthalenediol as the initial step in its biodegradation pathway. rsc.orgresearchgate.net This transformation has inspired the development of synthetic catalysts that model the function of NDO, aiming to replicate its remarkable selectivity and efficiency. rsc.orgacs.org

Researchers have successfully developed non-heme iron complexes that serve as functional models for NDO. rsc.orgrsc.org One such example is the complex FeII(TPA)(NCMe)22, where TPA is tris(2-pyridylmethyl)amine. rsc.org This biomimetic catalyst, in the presence of hydrogen peroxide (H2O2), can catalyze the cis-dihydroxylation of naphthalene. rsc.org The reaction products are typically acetylated with acetic anhydride (B1165640) for analysis, yielding compounds like cis-1,2-dihydro-1,2-diacetoxynaphthalene. rsc.org This approach not only provides a synthetic route to dihydroxylated naphthalene derivatives but also offers insights into the possible mechanisms of the native enzyme. rsc.org

Theoretical studies using density functional theory have investigated the catalytic mechanism, suggesting that a protonated peroxo ligand, FeIII-OOH, is a key reactive species. nih.gov The proposed pathway involves an epoxide intermediate that evolves to the final cis-diol product. nih.gov More recent developments have led to highly chemoselective iron catalysts capable of the syn-dihydroxylation of various naphthalene derivatives. acs.org These catalysts can even perform a subsequent dihydroxylation on the newly formed olefinic site, leading to tetrahydroxylated products. acs.org The oxidation of naphthalene with these models primarily yields the desired diol, with only trace amounts of byproducts like naphthol and naphthoquinone detected. acs.org

| Substrate | Catalyst System | Primary Product | Yield | Key Finding |

|---|---|---|---|---|

| Naphthalene | [FeII(TPA)(NCMe)2]2+ / H2O2 | cis-1,2-dihydro-1,2-naphthalenediol | Diol:Naphthol ratio of 4:1 | First functional model demonstrating cis-dihydroxylation of an arene. rsc.orgrsc.org |

| Naphthalene | [Fe(5-tips3tpa)] / H2O2 | Tetrahydroxytetrahydronaphthalene | 30% (isolated) | Chemoselective double dihydroxylation of the naphthalene core. acs.org |

| 2-Cyano-naphthalene | [Fe(5-tips3tpa)] / H2O2 | Tetrahydroxylated derivative | 69% | Demonstrates tolerance for electron-withdrawing groups. acs.org |

| 2-Nitronaphthalene | [Fe(5-tips3tpa)] / H2O2 | Tetrahydroxylated derivative | 75% | High yield achieved with a strongly deactivated substrate. acs.org |

Mimicry of Oxidative Polymerization Processes (e.g., Fungal Melanogenesis)

Fungi produce a class of pigments called allomelanins through the oxidative polymerization of dihydroxynaphthalenes (DHNs), a process known as melanogenesis. nih.govsci-hub.se This natural process has inspired the development of biomimetic strategies to create multifunctional polymer coatings. nih.gov By using enzymes like laccase, researchers can mimic fungal melanogenesis in vitro to polymerize DHN precursors, such as 1,8-DHN and 2,7-DHN. nih.govsci-hub.senih.gov

The laccase-catalyzed polymerization of 2,7-DHN results in a product, termed poly(2,7-DHN), which can be deposited on a wide variety of surfaces, including metals, polymers, and ceramics, forming a material-independent coating. nih.gov Structural analyses reveal that the polymerization proceeds through both C-C and C-O coupling mechanisms, creating a polyaromatic structure rich in hydroxyphenyl groups. nih.gov These melanin-like materials exhibit useful properties, including bactericidal activity, radical scavenging, and the ability to sorb pollutants. nih.gov

Similarly, the enzymatic polymerization of 1,8-DHN has been studied as a direct model for fungal melanin (B1238610) synthesis. sci-hub.seresearchgate.net Mass spectrometry has been instrumental in mapping the oligomeric and polymeric structures formed, confirming that the oxidative polymerization of 1,8-DHN proceeds via C-C coupling of the naphthalene rings. sci-hub.seresearchgate.net These synthetic melanin mimics not only help elucidate the mechanism of fungal melanogenesis but also represent a novel class of biomimetic functional materials. researchgate.net The study of these polymerization processes on simple naphthalenediol precursors provides a foundational understanding for potentially creating functional polymers from more complex derivatives. mdpi.com

| DHN Isomer | Enzyme | Primary Coupling Mechanism | Key Feature of Polymer | Application |

|---|---|---|---|---|

| 2,7-Dihydroxynaphthalene (2,7-DHN) | Laccase | C-C and C-O coupling | Forms catechol-free polyphenolic structures. nih.gov | Material-independent surface coating, bactericidal agent. nih.govnih.gov |

| 1,8-Dihydroxynaphthalene (1,8-DHN) | Laccase / Horseradish Peroxidase | C-C coupling | Closely mimics the structure of natural fungal melanin. sci-hub.se | Model for melanogenesis, development of functional biomaterials. researchgate.net |

Bioinspired Synthetic Strategies for Naphthalene-Containing Natural Product Analogs

Natural products featuring a naphthalene core exhibit a wide range of pharmacological activities, making them attractive targets for synthetic chemists. chemistryviews.org Bioinspired synthetic strategies aim to mimic proposed biosynthetic pathways to construct these complex molecules and their analogs. nih.gov While many synthetic routes build the naphthalene scaffold from simpler precursors, a bioinspired approach might involve the strategic modification of a pre-existing naphthalene derivative, such as a naphthalenediol. chemistryviews.orgnih.gov

The synthesis of naphthalene-based natural products often involves challenges in controlling regioselectivity. researchgate.net Bioinspired approaches can offer solutions by mimicking the selectivity of enzymatic reactions. For example, the synthesis of the natural products dehydrocacalohastine and musizin was achieved starting from simple, commercially available naphthalene derivatives like naphthalene-1,8-diol. chemistryviews.org A key step involved a regioselective C-H methylation, a transformation that mirrors the precise modifications often seen in biosynthetic pathways. chemistryviews.org

Another example of biomimetic synthesis can be seen in the generation of complex marine natural products. nih.gov Although not always starting from a naphthalenediol, these strategies often involve mimicking key oxidative and rearrangement steps that are presumed to occur in the natural biosynthesis of the target molecule. nih.govnih.gov For instance, a biomimetic approach to coral diterpenes involved exploring synthetic oxidation reactions on a core scaffold to generate diverse structures, shedding light on potential enzymatic reactivity, including the role of epoxide rearrangements. nih.gov Applying such logic to naphthalenediol frameworks could provide efficient pathways to novel analogs of natural products for medicinal studies. chemistryviews.orgresearchgate.net

| Target Natural Product | Starting Material | Key Bioinspired Step/Strategy | Overall Yield | Significance |

|---|---|---|---|---|

| Dehydrocacalohastine | 1-Bromonaphthalen-2-ol | Regioselective C-H methylation using a transient ligand strategy. chemistryviews.org | 8.9% (8 steps) | First total synthesis, providing a route to prepare analogs for medicinal studies. chemistryviews.orgresearchgate.net |

| Musizin | Naphthalene-1,8-diol | Regioselective C-H methylation. chemistryviews.org | up to 27% (8 steps) | Efficient synthesis from a simple naphthalenediol precursor. chemistryviews.org |

| Alkyl-substituted Naphthoquinones | Substituted Phenylacetic Acid Derivatives | Dieckmann-type cyclization to form the naphthalene core. nih.gov | Not specified | Investigation of benzylic oxidation towards synthesis of various naphthalene natural products. nih.govnih.gov |

Conclusion and Future Research Directions

Summary of Current Research Trends and Knowledge Gaps

Research surrounding 2,3-Dimethyl-1,4-naphthalenediol diacetate and its parent compounds, 2,3-dimethyl-1,4-naphthalenediol and 2,3-dimethyl-1,4-naphthoquinone, is primarily centered on their roles as intermediates in organic synthesis. The diacetate form serves as a protected version of the naphthalenediol, enhancing its stability and solubility for subsequent reactions. evitachem.com A significant portion of the current research implicitly involves this and similar structures in the broader context of developing complex molecules, including those with potential biological activity. Naphthalene (B1677914) derivatives, in general, are investigated for applications ranging from materials science to medicinal chemistry. acs.org

However, specific research focusing directly on this compound is not extensive, leading to several knowledge gaps. While its synthesis via acetylation of the corresponding diol is well-established, a deep understanding of its own reactivity profile, physical properties, and direct applications remains limited. evitachem.com There is a scarcity of published data on its specific biological activities or its potential as a functional material. Future research could benefit from systematic screening of this compound in various biological assays to uncover potential therapeutic applications. Furthermore, detailed characterization of its physicochemical properties would be valuable for predicting its behavior in different chemical environments and for designing new applications.

Emerging Methodologies and Synthetic Challenges

The primary method for synthesizing this compound involves the acetylation of 2,3-dimethyl-1,4-naphthalenediol. evitachem.com This is a conventional and generally efficient reaction.

| Reaction Step | Reagents | Conditions | Typical Yield |

| Acetylation | 2,3-dimethyl-1,4-naphthalenediol, Acetic anhydride (B1165640) or Acetyl chloride, Pyridine (catalyst) | Reflux (approx. 100-120 °C) for several hours | 60% - 90% |

Emerging methodologies in organic synthesis, such as flow chemistry and microwave-assisted synthesis, could offer improvements in terms of reaction time, yield, and purity. These modern techniques have the potential to make the synthesis of this and related compounds more efficient and scalable. Another area for exploration is the development of greener synthetic routes that utilize more environmentally benign solvents and catalysts.

A significant synthetic challenge lies in the selective functionalization of the naphthalene core. Introducing additional substituents to the aromatic ring of this compound to modulate its electronic and steric properties is a non-trivial task. Future research could focus on developing regioselective C-H activation or cross-coupling methods applicable to this specific scaffold. Overcoming these challenges would open up avenues for creating a diverse library of derivatives for structure-activity relationship studies.

Potential for Novel Chemical Transformations and Applications in Interdisciplinary Fields

The true potential of this compound likely lies in its use as a precursor for more complex molecules. The acetate (B1210297) groups can be readily hydrolyzed to regenerate the naphthalenediol, which can then undergo further transformations. For instance, oxidation of the diol would yield 2,3-dimethyl-1,4-naphthoquinone, a scaffold present in molecules with interesting redox properties and biological activities. nih.gov

The naphthalene core itself is a versatile platform. By leveraging modern synthetic methods, it could be incorporated into larger supramolecular architectures, polymers, or functional dyes. acs.org For example, the principles of self-assembly seen with other naphthalene derivatives could be applied to create novel materials with tailored optical or electronic properties. acs.org

In interdisciplinary fields, the core structure of 2,3-Dimethyl-1,4-naphthalenediol could be of interest in medicinal chemistry. Naphthoquinones, which can be derived from this compound, are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.net Therefore, this compound could serve as a key starting material for the synthesis of new therapeutic agents. Furthermore, its derivatives could be explored as fluorescent probes for biological imaging, an application where other functionalized naphthalene systems have shown promise. researchgate.net The development of inhibitors for protein-protein interactions, such as the KEAP1/NRF2 pathway, has involved naphthalene-based scaffolds, suggesting another potential avenue for future drug discovery efforts starting from this compound. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2,3-Dimethyl-1,4-naphthalenediol diacetate in a laboratory setting?

The synthesis typically involves acetylation of the parent diol. A validated method includes:

- Step 1: React 2-methyl-1,4-naphthalenediol with acetic anhydride under reflux conditions in the presence of a base (e.g., pyridine) to ensure complete di-O-acetylation.

- Step 2: Purify the crude product via recrystallization from ethanol, as the compound is sparingly soluble in cold ethanol but dissolves upon heating .

- Key parameters: Reaction temperature (~110–115°C) and stoichiometric excess of acetic anhydride (2.5–3 equivalents) to maximize yield .

Q. How can researchers characterize the purity of this compound?

- Melting Point Analysis: The compound exhibits a sharp melting point range of 113–115°C, serving as a primary purity indicator .

- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30; flow rate: 1 mL/min) to confirm absence of unreacted diol or monoacetylated byproducts .

- Spectroscopy: H NMR (CDCl) should show two acetyl singlet peaks at δ 2.30–2.35 ppm (6H) and aromatic protons between δ 6.80–8.20 ppm .

Q. What are the stability and optimal storage conditions for this compound?

- Stability: The diacetate form enhances stability compared to the parent diol. It is stable at room temperature (RT) for >2 years when protected from light and moisture .

- Storage: Store in amber glass vials under inert gas (N or Ar) to prevent oxidative degradation. Avoid aqueous environments due to hydrolysis susceptibility .

Q. What solvents are suitable for dissolution in experimental workflows?

- High solubility: Ethanol (hot), benzene, ethyl acetate, and chloroform.

- Low solubility: Water (insoluble), cold ethanol (sparingly soluble).

- Recommended: Use ethanol for biological assays (e.g., cell culture) due to low toxicity upon dilution .

Advanced Research Questions

Q. How can mechanistic studies evaluate the redox behavior of this compound in enzymatic assays?

- Redox-Sensitive Probes: Employ HDCFDA (2',7'-dichlorodihydrofluorescein diacetate), a fluorogenic substrate that detects intracellular ROS generation. Pre-incubate cells with the compound and measure fluorescence intensity changes over time .

- Enzymatic Activation: Investigate enzymatic deacetylation (e.g., esterases) to release the active diol form, which may act as a reducing agent. Use LC-MS to track metabolite formation .

Q. How can contradictions in pharmacological activity data (e.g., growth inhibition vs. no effect) be resolved?

- Cell Line Variability: Test across multiple cell lines (e.g., NCI-H460 vs. A549) with differing expression profiles of metabolic enzymes (e.g., cytochrome P450).

- Dose-Response Analysis: Use a wide concentration range (0.1–100 µM) and extended exposure times (24–72 hrs) to identify threshold effects .

- Control Experiments: Include antioxidants (e.g., ascorbic acid) to distinguish redox-mediated effects from direct cytotoxicity .

Q. What methodologies support structure-activity relationship (SAR) studies with structural analogs?

- Analog Synthesis: Modify the methyl or acetyl groups (e.g., 2,6-dimethyl or monoacetate derivatives) and compare bioactivity .

- Computational Modeling: Perform DFT calculations to predict redox potentials or docking studies to assess binding affinity with target enzymes (e.g., 5-lipoxygenase) .

- In Vivo Validation: Use rodent models to compare pharmacokinetics (e.g., bioavailability of diacetate vs. free diol) .

Q. How can researchers assess the compound’s role in coagulation pathways beyond vitamin K-dependent mechanisms?

- Proteomic Profiling: Use SILAC (stable isotope labeling by amino acids in cell culture) to identify proteins differentially expressed in hepatic cells treated with the compound.

- Thrombin Generation Assay: Monitor thrombin activity in plasma samples with/without vitamin K antagonists (e.g., warfarin) to isolate non-canonical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.